3-Chloro-5-hydroxybenzenecarbothioamide
Overview
Description
3-Chloro-5-hydroxybenzenecarbothioamide is a chemical compound with the molecular formula C7 H6 Cl N O S . It has a molecular weight of 187.65 and is used in life science research .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The exact arrangement of these atoms forms the unique structure of this compound.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. This compound is likely used as a building block in various chemical reactions in the field of life science research .Physical and Chemical Properties Analysis
This compound has a molecular weight of 187.65 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Organic Synthesis and Chemical Intermediates
"3-Chloro-5-hydroxybenzenecarbothioamide" and its derivatives serve as key intermediates in organic synthesis. For instance, Liu Jian-p (2014) demonstrated the synthesis of 4-hydroxybenzenecarbothioamide from 4-cyanophenol and thioacetamide, further reacting it to obtain intermediates for febuxostat, a xanthine oxidase inhibitor used in the treatment of gout (Liu Jian-p, 2014). This highlights the role of such compounds in synthesizing biologically active molecules.
Antimicrobial and Antituberculosis Activity
Compounds related to "this compound" have shown significant activity against various microbial strains. J. Zítko et al. (2013) synthesized a series of 5-chloro-N-phenylpyrazine-2-carboxamides, demonstrating potent in vitro activity against Mycobacterium tuberculosis, indicating potential applications in antituberculosis drug development (J. Zítko et al., 2013).
Anticancer Research
Niclosamide derivatives, including those with 5-chloro-2-hydroxybenzamide moieties, have been explored for their anticancer properties. Zhonghai Tang et al. (2017) evaluated various niclosamide derivatives against a panel of human cancer cells, revealing compounds with significant cytotoxicity, suggesting a potential avenue for anticancer agent development (Zhonghai Tang et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-chloro-5-hydroxybenzenecarbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNOS/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAZALRLGOOWIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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